3-Ethylmorpholine hydrochloride chemical structure and physicochemical properties
3-Ethylmorpholine hydrochloride chemical structure and physicochemical properties
An In-Depth Technical Guide to 3-Ethylmorpholine Hydrochloride: Structure, Physicochemical Properties, and Applications in Drug Discovery
Executive Summary
3-Ethylmorpholine hydrochloride (CAS: 55265-24-2) is a versatile heterocyclic building block characterized by a saturated six-membered ring containing opposing nitrogen and oxygen atoms, with an ethyl substitution at the C3 position[1]. As a secondary amine salt, it plays a critical role in modern organic synthesis, particularly in the development of kinase inhibitors, chiral ligands, and biochemical probes[1][2]. This whitepaper provides a comprehensive analysis of its physicochemical profile, synthetic methodologies, analytical validation protocols, and downstream pharmaceutical applications.
Chemical Structure and Physicochemical Profiling
The morpholine scaffold is highly valued in medicinal chemistry due to its favorable physicochemical properties. The oxygen atom acts as a hydrogen bond acceptor, while the nitrogen atom serves as both a hydrogen bond donor (in its secondary amine form) and an acceptor.
Structural Causality and Basicity
The presence of the electronegative oxygen atom at the 4-position exerts an electron-withdrawing inductive effect across the ring. Consequently, morpholines are significantly less basic (pKa ~8.3) than their piperidine analogs (pKa ~11). The addition of the 3-ethyl group introduces a slight electron-donating inductive effect (+I) and steric bulk adjacent to the nitrogen. This localized steric hindrance is highly advantageous in drug design, as it can restrict the conformational rotation of attached pharmacophores, locking molecules into bioactive conformations (e.g., in ATP-competitive kinase inhibitors)[2].
Physicochemical Data Summary
The following table synthesizes the quantitative data for the hydrochloride salt form, which is preferred over the free base due to its enhanced oxidative stability and aqueous solubility[1][3].
| Property | Value / Description |
| Chemical Formula | C₆H₁₃NO · HCl (or C₆H₁₄ClNO) |
| Molecular Weight | 151.63 g/mol (Salt); 115.18 g/mol (Free Base) |
| CAS Numbers | 55265-24-2 (Racemic)[1]; 218594-88-8 ((S)-enantiomer)[3]; 218785-38-7 ((R)-enantiomer)[4] |
| Physical Appearance | White to off-white crystalline solid[1] |
| Solubility | Highly soluble in H₂O and polar protic solvents (MeOH, EtOH); insoluble in non-polar alkanes[1][5] |
| Storage Conditions | Inert atmosphere, 2-8°C, protected from moisture (hygroscopic)[3] |
| GHS Classification | H314 (Causes severe skin burns and eye damage)[3] |
Synthetic Methodologies and Structural Derivation
Because the C3 position is a stereocenter, 3-ethylmorpholine exists as (R)- and (S)-enantiomers. Enantiopure synthesis is critical, as opposite enantiomers often exhibit vastly different target affinities in biological systems.
Enantioselective Synthesis via Amino Alcohol Cyclization
A highly robust, self-validating protocol for synthesizing (S)-3-ethylmorpholine hydrochloride begins with the chiral pool precursor, (2S)-2-aminobutan-1-ol[6].
Step-by-Step Protocol:
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Sulfonylation (N-Protection): Dissolve (2S)-2-aminobutan-1-ol (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C. Dropwise add p-toluenesulfonyl chloride (1.05 equiv). Causality: The tosyl group protects the primary amine and increases the acidity of the N-H proton for subsequent alkylation[6].
-
N-Alkylation: React the resulting sulfonamide with 2-chloroethanol (excess) in the presence of a mild base (e.g., K₂CO₃) in acetonitrile at 50°C.
-
Base-Mediated Cyclization: Treat the intermediate with powdered KOH in anhydrous THF at room temperature. Causality: The strong base deprotonates the alcohol, driving an intramolecular S_N2 displacement of the tosyl-activated nitrogen (or via a transient aziridine intermediate) to close the morpholine ring[7].
-
Deprotection & Salt Formation: Remove the tosyl group using strong acidic conditions (e.g., HBr/AcOH or reductive cleavage), followed by treatment with ethereal HCl to precipitate (S)-3-ethylmorpholine hydrochloride as a crystalline solid.
Fig 1: Step-wise synthetic workflow of enantiopure (S)-3-Ethylmorpholine Hydrochloride.
Analytical Validation Protocols (E-E-A-T)
To ensure scientific integrity, synthesized batches must undergo rigorous structural and chiral validation.
NMR Characterization
Nuclear Magnetic Resonance (NMR) is used to confirm the regiochemistry of the ring closure.
-
Protocol: Dissolve 10 mg of the compound in 0.6 mL of D₂O (or CDCl₃ for the free base).
-
Key Markers: The ethyl group protons will appear as a distinct triplet (CH₃, ~0.9 ppm) and a multiplet (CH₂, ~1.4-1.6 ppm). The C3 methine proton (CH-N) will present as a complex multiplet around 3.0-3.2 ppm, shifted upfield relative to the oxygen-adjacent protons (C2, C6) which resonate around 3.5-4.0 ppm[8][9].
Chiral HPLC Validation
Enantiomeric excess (ee) must be determined to rule out racemization during the cyclization step.
-
Protocol: Use a Chiralcel OD-H or AS-H column (250 x 4.6 mm)[7].
-
Mobile Phase: Hexane / Isopropanol (typically 95:5 or 98:2 v/v).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV at 210 nm (or derivatize with a UV-active chromophore like benzoyl chloride prior to injection if the native absorbance is too low).
-
Causality: The chiral stationary phase interacts differentially with the transient diastereomeric complexes formed by the (R) and (S) enantiomers, allowing for baseline resolution. A standard >98% ee is required for pharmaceutical intermediates[7].
Biochemical and Pharmaceutical Applications
Development of Brain-Penetrant mTOR Inhibitors
3-Ethylmorpholine is a critical structural motif in the design of next-generation, highly selective kinase inhibitors. A prime example is the development of PQR620 , a potent and brain-penetrable inhibitor of mTORC1/2[2]. During the rational design of PQR620, researchers utilized (R)-3-ethylmorpholine to replace standard morpholine rings. Causality: The steric bulk of the 3-ethyl group introduced specific steric demands that drastically reduced the molecule's binding affinity to off-target PI3K, while maintaining high affinity for the mTOR kinase domain. This single structural modification yielded a compound with excellent selectivity and the ability to cross the blood-brain barrier, making it a candidate for treating CNS disorders like tuberous sclerosis complex (TSC) and glioblastoma[2].
Fig 2: Mechanism of action of 3-ethylmorpholine-derived PQR620 in the mTOR signaling pathway.
Biochemical Probing and Enzyme Inhibition
Beyond synthetic chemistry, 3-ethylmorpholine hydrochloride exhibits direct biochemical reactivity. It has been utilized as a tryptic agent and biochemical probe. Studies indicate that it can react with the transition state of the enzyme trypsin , effectively inhibiting its proteolytic activity[1][10]. This property is leveraged in specialized chromatographic and forensic assays (e.g., viral and tissue detection) where controlling protease activity is paramount to preserving sample integrity[10].
References
- Google Patents. "WO2010014939A1 - Pyrimidine compounds, compositions and methods of use." Google Patents.
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Ghorai, M. K., et al. "Enantioselective Syntheses of Morpholines and Their Homologues via SN2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols." The Journal of Organic Chemistry, ACS Publications, 2009. Available at:[Link]
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AWS Supporting Information. "Synthesis of Enantiopure 3-Substituted Morpholines." AWS. Available at: [Link]
-
DOI Green Chemistry. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." DOI. Available at: [Link]
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Brandt, C., et al. "Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor." ACS Publications, 2018. Available at:[Link]
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